molecular formula C6Cl4O6Ru2 B1662661 Tricarbonyldichlororuthenium(II) dimer CAS No. 22594-69-0

Tricarbonyldichlororuthenium(II) dimer

Numéro de catalogue B1662661
Numéro CAS: 22594-69-0
Poids moléculaire: 512 g/mol
Clé InChI: JYHHJVKGDCZCCL-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tricarbonyldichlororuthenium(II) dimer, also known as CORM-2, is a pharmacological donor of CO releasing . It is used in various pharmacological studies, including enhancement of coagulation and attenuation of vulnerability to fibrinolysis, modification of thrombus growth or disintegration, enhancement of fibrinogen as a substrate for thrombin, and regulation of ion transport by gasotransmitters .


Synthesis Analysis

The dinuclear complex [Ru(CO)3Cl2]2 reacts in a 1:2 molar ratio with the 2-(diphenylphosphineoxide)pyridine ligand (PyPOPh2) in refluxing ethanol by cleavage of the chloride bridges to yield the neutral mononuclear complex [Ru(K2-PyPOPh2-N,O)(CO)2Cl2] . It can also be used in the deuteration reaction for labeling secondary amines .


Molecular Structure Analysis

The molecular weight of Tricarbonyldichlororuthenium(II) dimer is 512.01 . The SMILES string is [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl .


Chemical Reactions Analysis

Tricarbonyldichlororuthenium(II) dimer can be used in the deuteration reaction for labeling secondary amines . It can also be used for the synthesis of racemization catalysts by reacting with cyclopenta[l]phenanthrenyl and cyclopenta[a]acenaphthylenyl ligands .


Physical And Chemical Properties Analysis

Tricarbonyldichlororuthenium(II) dimer appears as an off-white to yellow solid . It is soluble in DMSO but insoluble in water .

Safety And Hazards

Tricarbonyldichlororuthenium(II) dimer is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Tricarbonyldichlororuthenium(II) dimer is used to enhance coagulation and attenuation of vulnerability to fibrinolysis, modify thrombus growth or disintegration, enhance fibrinogen as a substrate for thrombin, and regulate ion transport by gasotransmitters . It is also used as a CO donor for reactive oxygen species mediated bacterial killing . These applications suggest potential future directions in pharmacological studies and therapeutic strategies.

Propriétés

IUPAC Name

carbon monoxide;dichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHHJVKGDCZCCL-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4O6Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449451
Record name Carbon monooxide--dichlororuthenium (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricarbonyldichlororuthenium(II) dimer

CAS RN

22594-69-0, 22941-53-3
Record name Hexacarbonyldi-μ-chlorodichlorodiruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22594-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name stereoisomer of Hexacarbonyldi-μ-chlorodichlorodiruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22941-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon monooxide--dichlororuthenium (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbon monooxide - dichlororuthenium (3:1) [
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does CORM-2 release Carbon Monoxide (CO)?

A: CORM-2 spontaneously releases CO in biological systems, although the exact mechanism and rate of release are still under investigation. []

Q2: What are the primary downstream effects of CO released from CORM-2?

A2: CO liberated from CORM-2 exerts a wide range of effects, including:

  • Vasodilation: CO activates soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. [, ]
  • Anti-inflammatory Action: CORM-2 inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, potentially via suppression of the NF-κB pathway. [, , , , ]
  • Anti-apoptotic Effects: CORM-2 reduces apoptosis in various cell types, including cardiomyocytes, potentially by modulating mitochondrial pathways. [, ]
  • Modulation of Immune Responses: CORM-2 can influence the production of immunoglobulins and the cellular composition of bone marrow. []

Q3: Does CORM-2 interact directly with proteins beyond CO release?

A: Research suggests that the ruthenium-containing core of CORM-2 can interact with hydrophobic sites in proteins like hemoglobin, myoglobin, and heme-binding proteins, potentially influencing their function. [, ]

Q4: What is the molecular formula and weight of CORM-2?

A4: CORM-2 has the molecular formula Ru2Cl4(CO)6 and a molecular weight of 458.08 g/mol.

Q5: What spectroscopic data is available for CORM-2?

A: CORM-2 can be characterized by Infrared spectroscopy, which shows characteristic carbonyl stretching bands. [, ] Additionally, 1H-NMR spectroscopy can be used to investigate CORM-2 binding to amino acids and thiols. []

Q6: How does CORM-2 perform under various conditions?

A: CORM-2 is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water. [] Its stability and CO release kinetics are influenced by factors such as temperature, pH, and the presence of reducing agents. []

Q7: What are the potential applications of CORM-2?

A7: Based on its biological activity, CORM-2 is being investigated for potential applications in various conditions, including:

  • Sepsis: CORM-2 shows promise in attenuating sepsis-induced organ damage and improving survival rates in animal models. [, , , , ]
  • Myocardial Infarction: CORM-2 exhibits cardioprotective effects against ischemia/reperfusion injury in isolated rat hearts. [, ]
  • Acute Pancreatitis: CORM-2 reduces mortality and tissue damage in mouse models of acute pancreatitis. [, ]
  • Diabetic Neuropathy: CORM-2 administration alleviates pain hypersensitivity in diabetic mice. []

A7: CORM-2 is primarily studied for its CO-releasing properties and not as a catalyst in chemical reactions.

Q8: How do structural modifications of CORM-2 affect its activity?

A: While the provided research doesn't directly investigate SAR, it highlights the role of the ruthenium core in interacting with hydrophobic sites. [, ] Further research on structural modifications could be crucial to optimize CO release kinetics, improve solubility, and target specific tissues.

Q9: How stable is CORM-2 under various conditions?

A: CORM-2 is relatively stable in solution but its CO release is accelerated by light and reducing agents. [] Formulation strategies like encapsulation in nanoparticles could be used to control CO release and improve stability. []

A9: Specific information regarding SHE regulations for CORM-2 is not provided in the research, but appropriate safety precautions and handling protocols are essential during research and development.

Q10: How is CORM-2 absorbed, distributed, metabolized, and excreted (ADME)?

A10: Detailed information on the ADME of CORM-2 is limited in the provided research. Further investigations are needed to understand its pharmacokinetic profile and optimize dosing strategies.

Q11: What cell-based assays have been used to study CORM-2?

A11: Researchers have used various cell-based assays to assess the effects of CORM-2, including:

  • Cell Viability Assays: To evaluate the impact of CORM-2 on cell survival. []
  • Flow Cytometry: To analyze cell apoptosis rates, P-selectin expression, and other cellular markers. [, , , , , ]
  • ELISA: To quantify cytokine levels, α-granule contents, and other protein markers in cell culture supernatants. [, , , , , , ]
  • Western Blotting: To examine the expression of various proteins, including signaling pathway components and tight junction proteins. [, , , , , , , , , , , , , ]
  • Immunofluorescence Microscopy: To visualize the distribution of proteins and cellular structures. [, , ]
  • Quantitative Real-time PCR (qRT-PCR): To measure gene expression levels in response to CORM-2 treatment. [, , , ]

Q12: What animal models have been used to study CORM-2?

A12: The provided research employs various animal models, including:

  • Sepsis Models: Cecal ligation and puncture (CLP) in mice and rats. [, , , , ]
  • Myocardial Infarction Models: Langendorff isolated rat hearts and CPR models in rats. [, ]
  • Acute Pancreatitis Models: Caerulein-induced AP in mice. [, ]
  • Diabetic Neuropathy Models: Streptozotocin (Stz)-induced diabetic mice. []
  • Pulmonary Fibrosis Models: Paraquat-induced pulmonary fibrosis in aged mice. []
  • Lung Cancer Models: Orthotopic lung cancer models in mice. []
  • Stress Ulcer Models: Water immersion and restraint stress (WRS) in rats. [, ]
  • Ethanol-Induced Gastric Damage Models: Ethanol administration in rats. []

Q13: Have any clinical trials been conducted with CORM-2?

A13: The provided research does not mention any clinical trials with CORM-2. Further research is needed to assess its safety and efficacy in humans.

Q14: What is the known safety profile of CORM-2?

A: While CORM-2 shows promise in preclinical studies, it is crucial to consider potential toxicities associated with the ruthenium core. Studies have shown that CORM-2 can induce cell lysis at higher concentrations and potentially interact with hydrophobic sites in proteins. [, ]

Q15: What are the potential strategies for targeted delivery of CORM-2?

A: The development of nanoparticles that encapsulate CORM-2 could enhance its delivery to specific tissues and control CO release kinetics. [] Additionally, further research on modifying the CORM-2 structure could improve its targeting capabilities.

Q16: What analytical methods are used to characterize and quantify CORM-2?

A16: Several analytical techniques are employed in the research, including:

  • Gas Chromatography: To measure CO content in tissues and carboxyhemoglobin (COHb) levels in blood. [, , ]
  • Thrombelastography: To assess coagulation kinetics and fibrinolytic vulnerability. [, , ]
  • Clark Oxygen Electrode: To evaluate mitochondrial respiration. []
  • ELISA: To quantify protein levels in various samples. [, , , , , , , , , ]

Q17: How does the solubility of CORM-2 influence its bioavailability?

A: CORM-2 has limited solubility in water, which could impact its bioavailability and efficacy. [, ] Formulation strategies aimed at improving its solubility are essential for its clinical translation.

A: The research highlights the importance of using appropriate controls, such as inactive CORM-2 (iCORM-2), to ensure the validity of experimental results. [, , , , , , , , , , , , ] Maintaining stringent quality control measures throughout development, manufacturing, and distribution is vital for consistent safety and efficacy of CORM-2.

Q18: Does CORM-2 induce any immune responses?

A: The research indicates that CORM-2 can modulate immune responses, including influencing immunoglobulin production and bone marrow cell populations. [] Further investigations are needed to fully understand its immunomodulatory effects and assess potential immunogenicity.

A18: Information on CORM-2 interactions with drug transporters is not provided in the research. Evaluating these interactions is essential to understand its absorption, distribution, and elimination.

A18: The research does not address CORM-2's potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions is crucial for understanding potential drug-drug interactions and optimizing dosing strategies.

Q19: Is CORM-2 biocompatible?

A: While CORM-2 exhibits promising biological activities, its biocompatibility requires careful evaluation. Concerns exist regarding potential toxicity from the ruthenium core, especially at higher concentrations. [, ]

Q20: Is CORM-2 biodegradable?

A20: Information about the biodegradability of CORM-2 is not provided in the research. Understanding its degradation pathway and potential metabolites is essential for assessing its safety and environmental impact.

Q21: Are there any alternative CO-releasing molecules (CORMs)?

A21: Yes, various CORMs are being developed with different core structures and CO release profiles, aiming to optimize efficacy and minimize potential toxicity.

A21: The research does not discuss specific strategies for recycling or waste management of CORM-2. Considering the presence of ruthenium, responsible disposal methods and potential recycling strategies are essential to minimize environmental impact.

A21: The research utilizes standard laboratory equipment and techniques, including cell culture facilities, animal models, and various analytical instruments, highlighting the need for well-equipped research infrastructure to advance CORM-2 research.

Q22: When was CORM-2 first developed and what are the major milestones in its research?

A: CORM-2 was one of the first widely used and commercially available CORMs. [] Major milestones in its research include the discovery of its wide range of biological activities, including vasodilation, anti-inflammatory effects, and anti-apoptotic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.